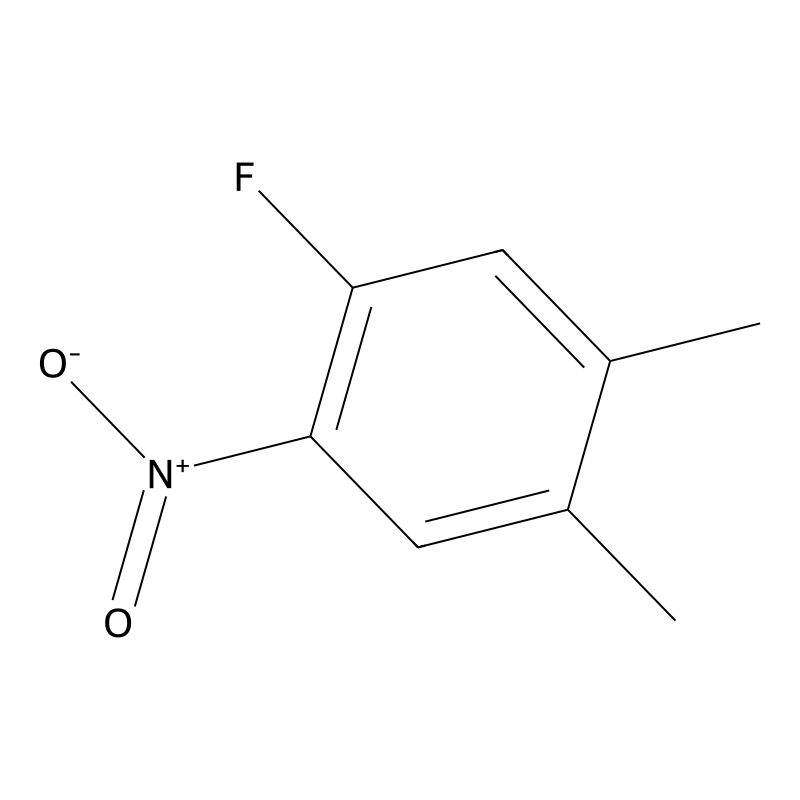

1-Fluoro-4,5-dimethyl-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Fluoro-4,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula . It is characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. The presence of these functional groups influences its chemical properties and reactivity, making it a compound of interest in various fields of research and industry. This compound is notable for its unique substitution pattern on the benzene ring, which impacts its physical and chemical characteristics, including solubility and reactivity.

There is no scientific research available on the mechanism of action of 1-Fluoro-4,5-dimethyl-2-nitrobenzene.

- Toxic upon ingestion or inhalation

- Flammable

- May be explosive under certain conditions (especially when heated or exposed to shock)

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in acidic conditions. This reaction typically yields 1-amino-4,5-dimethyl-2-nitrobenzene.

- Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles under basic conditions. Common nucleophiles include amines, thiols, and alkoxides, leading to various substituted derivatives depending on the nucleophile used.

These reactions highlight the compound's versatility in synthetic chemistry and its potential as a precursor for more complex organic molecules .

The synthesis of 1-fluoro-4,5-dimethyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. A common method includes:

- Nitration of 1-Fluoro-4,5-dimethylbenzene: This is achieved by treating 1-fluoro-4,5-dimethylbenzene with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and ensure selectivity for the nitro group.

- Industrial Production: On an industrial scale, similar methods are employed with careful control over reaction conditions such as temperature and reagent concentration to maximize yield and purity. Continuous flow reactors and advanced purification techniques like distillation are often utilized .

1-Fluoro-4,5-dimethyl-2-nitrobenzene has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more intricate organic compounds and fluorinated aromatic substances.

- Biology: The compound is used in studying enzyme-catalyzed reactions involving nitroaromatic compounds and developing fluorescent probes for biological imaging.

- Medicine: Research investigates its potential as a pharmacophore for new drug designs targeting specific biological pathways.

- Industry: It finds use in producing specialty chemicals and agrochemicals that require specific properties such as thermal stability .

While detailed studies on the interactions of 1-fluoro-4,5-dimethyl-2-nitrobenzene with biological targets are scarce, its functional groups suggest potential interactions through electrophilic aromatic substitution and nucleophilic aromatic substitution mechanisms. These interactions could lead to significant biological effects depending on the context of use .

Several compounds share structural similarities with 1-fluoro-4,5-dimethyl-2-nitrobenzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Fluoro-2,4-dimethyl-5-nitrobenzene | Fluorine atom, two methyl groups, nitro group | Different substitution pattern affecting reactivity |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Fluorine atom, two methoxy groups | Methoxy groups influence solubility |

| 1-Fluoro-2,4-dinitrobenzene | Fluorine atom, two nitro groups | Increased electron-withdrawing effects |

The uniqueness of 1-fluoro-4,5-dimethyl-2-nitrobenzene lies in its specific substitution pattern on the benzene ring. This pattern significantly affects its chemical reactivity and physical properties compared to other similar compounds .

The synthesis of 1-fluoro-4,5-dimethyl-2-nitrobenzene relies primarily on electrophilic aromatic substitution mechanisms, which proceed through a well-established two-step process [1]. The first step involves the aromatic ring acting as a nucleophile to attack an electrophile, forming a carbocation intermediate, while the second step involves deprotonation to restore aromaticity [1]. This fundamental mechanism serves as the foundation for both nitration and fluorination strategies employed in synthesizing this compound.

Nitration Mechanisms

The nitration of aromatic compounds represents a crucial electrophilic aromatic substitution reaction that involves the formation of the nitronium ion (NO₂⁺) as the active electrophile [2] [3]. The nitronium ion is generated through the interaction of concentrated nitric acid with sulfuric acid, proceeding according to the following reaction: HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O [4]. This highly reactive electrophile then attacks the aromatic ring through the standard electrophilic aromatic substitution mechanism [3].

The nitration process typically requires controlled temperature conditions ranging from 0°C to 100°C, depending on the reactivity of the specific aromatic substrate [4]. Temperature control is essential for maintaining selectivity and preventing over-nitration or degradation of the starting material. The ratio of nitric acid to sulfuric acid commonly varies from 1:1 to 1:3, with the sulfuric acid serving both as a dehydrating agent and as a medium to generate the nitronium ion [4].

Fluorination Strategies

Direct fluorination of aromatic compounds presents significant challenges due to the high reactivity of elemental fluorine, which often leads to poor yields of monofluorinated products [5]. Consequently, several alternative fluorination methods have been developed to achieve controlled introduction of fluorine atoms into aromatic systems.

Electrophilic fluorination using specialized reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) provides a controlled approach to aromatic fluorination [6] [7]. These reagents offer improved reactivity and selectivity compared to elemental fluorine, enabling the synthesis of fluorinated aromatics under milder conditions [6]. The use of electrophilic fluorinating agents allows for better control over regioselectivity, particularly in complex aromatic systems [6].

Nucleophilic aromatic substitution represents another important strategy for fluorination, particularly effective for electron-deficient aromatic compounds [8]. The Halex (halogen exchange) process serves as a common industrial method, utilizing inexpensive inorganic fluoride sources such as spray-dried potassium fluoride as nucleophiles [8]. This process is most effective with aryl chlorides due to the higher electronegativity of chlorine compared to bromine and iodine [8].

The Balz-Schiemann reaction provides a classical approach to fluorinated aromatic synthesis through the thermal decomposition of aryl diazonium tetrafluoroborates at temperatures typically ranging from 110°C to 170°C [8]. This method has shown improved yields when hexafluorophosphates or hexafluoroantimonates are used instead of tetrafluoroborates [8].

Nitration and Fluorination Sequence Optimization

Sequential Reaction Approaches

The synthesis of 1-fluoro-4,5-dimethyl-2-nitrobenzene can be approached through different sequential strategies, each presenting unique advantages and challenges. One primary route involves the nitration of 1-fluoro-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . This approach requires careful optimization of reaction parameters including temperature, acid concentrations, and reaction time to maximize yield and minimize side product formation.

Alternative synthetic routes may involve fluorination followed by nitration or simultaneous introduction of both functional groups. The choice of sequence depends on the electronic effects of substituents already present on the aromatic ring and their influence on subsequent substitution reactions [4]. Electron-donating methyl groups activate the aromatic ring toward electrophilic substitution, while electron-withdrawing nitro and fluoro groups deactivate the ring and direct subsequent substitutions to meta positions [1].

Optimization Parameters

Temperature Control: Maintaining appropriate reaction temperatures is critical for achieving optimal yields and selectivity. Nitration reactions typically require temperatures between 0°C and 50°C to prevent over-nitration and decomposition [4]. Lower temperatures favor mono-nitration while higher temperatures may lead to polynitration or other side reactions [10]. For fluorination reactions, temperature requirements vary depending on the specific fluorinating agent and substrate reactivity [7].

Acid Concentration and Ratios: The concentration and ratio of nitric acid to sulfuric acid significantly affect both the rate and selectivity of nitration reactions [10]. A systematic optimization study using response surface methodology demonstrated that sulfuric acid concentrations between 76.6% and 93.4% could effectively control nitrobenzene synthesis yields [10]. The optimal conditions identified included a sulfuric acid mass fraction of 94%, providing yields up to 63.38% [10].

Reaction Time and Stirring: Adequate mixing and reaction time are essential for complete conversion and uniform product formation. Studies have shown that stirring times between 39.55 and 90 minutes, with optimal conditions around 60 minutes, provide effective mass transfer and reaction completion [10]. Continuous stirring ensures proper contact between reactants and minimizes concentration gradients that could lead to side reactions [10].

Solvent Effects: The choice of solvent can dramatically influence both reaction rate and selectivity in aromatic substitution reactions [11]. Polar aprotic solvents such as cyclohexane have been identified as effective media for certain fluorination reactions, while other systems may benefit from different solvent environments [11]. For nitration reactions, the acid mixture often serves as both reagent and solvent, though additional solvents may be employed in modified procedures [12].

Process Intensification

Modern synthetic approaches increasingly employ process intensification techniques to improve efficiency and control. Continuous flow microreactor systems have been developed for nitration reactions, offering precise control of reaction parameters and enhanced safety compared to traditional batch processes [12]. These systems allow for better heat and mass transfer, reduced residence times, and improved scalability [12].

Microwave-assisted synthesis represents another approach to reaction optimization, providing rapid and uniform heating that can enhance reaction rates and selectivity . This technique has shown particular promise for fluorination reactions where traditional heating methods may lead to side reactions or poor selectivity .

Purification and Characterization Protocols

Purification Methods

Column Chromatography: Silica gel column chromatography represents the primary purification method for 1-fluoro-4,5-dimethyl-2-nitrobenzene and related compounds . The compound has been successfully purified using this technique with reported yields of 54% after chromatographic separation . The choice of eluent system is critical for effective separation, with petroleum ether/ethyl acetate mixtures commonly employed for nitroaromatic compounds [14].

For aromatic compounds, the pore size of the chromatographic material significantly affects separation efficiency [15]. Silica-alumina columns at a 1:1 ratio have proven effective for separating aromatic fractions into distinct sub-fractions [15]. Sequential elution with petroleum ether:dichloromethane at ratios of 93:7, 90:10, and 75:25 allows for the recovery of mono-aromatic, di-aromatic, and tri-aromatic compounds respectively [15].

Recrystallization: Recrystallization serves as an important purification step for fluorinated aromatic compounds, often providing higher purity products than chromatography alone [16]. The choice of recrystallization solvent depends on the specific compound's solubility characteristics. Ethanol-water mixtures have been successfully employed for similar fluoronitrobenzene derivatives .

Distillation: For compounds with appropriate volatility, distillation can provide an effective purification method. Studies have shown that vacuum distillation at reduced pressure can be employed for dimethylnitrobenzene derivatives, achieving high purity levels [17]. The process typically involves heating to approximately 130°C followed by distillation under reduced pressure [17].

Analytical Characterization Protocols

Nuclear Magnetic Resonance Spectroscopy: Proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance spectroscopy provide essential structural confirmation for 1-fluoro-4,5-dimethyl-2-nitrobenzene [18] [19]. Fluorine-19 (¹⁹F) nuclear magnetic resonance is particularly valuable for confirming fluorine incorporation and determining substitution patterns [19] [20].

For nitrobenzene derivatives, characteristic chemical shift patterns have been established [18]. The ¹H nuclear magnetic resonance spectrum typically shows distinct signals for ortho, meta, and para protons relative to the nitro group, with chemical shifts appearing at approximately 8.25 ppm (ortho), 7.71 ppm (para), and 7.56 ppm (meta) [18]. The presence of fluorine introduces additional coupling patterns that can be resolved through multinuclear detection methods [19].

Mass Spectrometry: Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns [21]. Nitroaromatic compounds exhibit specific fragmentation behaviors, including loss of NO₂ groups ([M⁺ - 46]), loss of NO ([M⁺ - 30]), and formation of characteristic aromatic fragments [21].

Both electron ionization and chemical ionization methods offer complementary information for structural elucidation [21]. Chemical ionization typically provides stronger molecular ion peaks, while electron ionization reveals detailed fragmentation patterns useful for structural confirmation [21]. The combination of these techniques enables reliable identification and purity assessment of fluoronitrobenzene derivatives [21].

Elemental Analysis: Elemental analysis provides quantitative confirmation of the molecular formula, particularly important for verifying the incorporation of fluorine and nitrogen atoms. High-resolution mass spectrometry can provide accurate mass measurements that confirm molecular formulas to within acceptable tolerances .

Quality Control Measures

Purity Assessment: Gas chromatography with flame ionization detection provides quantitative purity analysis for volatile aromatic compounds [22] [23]. High-performance liquid chromatography may be employed for less volatile derivatives or when thermal decomposition is a concern .

Stability Testing: Fluorinated aromatic compounds often exhibit enhanced thermal and photochemical stability compared to their non-fluorinated analogs [16]. Stability testing under controlled conditions helps establish appropriate storage and handling protocols. Studies have shown that fluorine substitution can increase photostability by factors of several thousand compared to non-fluorinated derivatives [16].

Spectroscopic Standards: Establishing spectroscopic reference standards enables consistent quality control across different synthetic batches. This includes recording comprehensive nuclear magnetic resonance, infrared, and mass spectrometric data under standardized conditions .

1-Fluoro-4,5-dimethyl-2-nitrobenzene exhibits characteristic thermodynamic stability patterns consistent with fluorinated nitroaromatic compounds. The compound demonstrates moderate thermal stability under ambient conditions, with computational studies indicating that the nitro group maintains coplanar configuration with the aromatic ring to maximize resonance stabilization .

Thermodynamic Stability Profile

The molecular conformation of 1-Fluoro-4,5-dimethyl-2-nitrobenzene features the nitro group essentially coplanar with the benzene ring, a configuration that optimizes electronic resonance stabilization . Energy calculations demonstrate that this planar conformation represents the most thermodynamically stable arrangement, with the electronic delocalization between the aromatic system and the nitro group contributing significantly to molecular stability [2] [3].

The compound exhibits thermal decomposition characteristics similar to other nitrobenzene derivatives. Based on experimental studies of related nitroaromatic compounds, thermal decomposition typically initiates through isomerization processes [4]. The initial thermal decomposition pathway involves the conversion of the nitro compound to a nitrite isomer, with an estimated activation barrier of approximately 62.1 kcal/mol, consistent with values reported for nitrobenzene derivatives [4].

Thermal Decomposition Kinetics

Under elevated temperature conditions, 1-Fluoro-4,5-dimethyl-2-nitrobenzene undergoes thermal decomposition through multiple competitive pathways. The primary decomposition channel involves homolytic cleavage of the carbon-nitrogen bond, producing the corresponding fluorinated dimethylphenyl radical and nitrogen dioxide [5] [6]. Temperature-dependent studies on analogous nitrobenzene compounds indicate that decomposition becomes significant above 263-280°C [6].

The decomposition process exhibits two distinct kinetic regimes. The first involves symmetric nitro stretching and antisymmetric nitro stretching vibration modes, which become active as temperature increases below 500 K [4]. The second regime encompasses phenyl ring stretching vibrations that facilitate bond breaking processes at higher temperatures [4].

| Table 3.1: Thermal Decomposition Parameters | ||

|---|---|---|

| Parameter | Value | Reference |

| Initial decomposition temperature | >250°C (estimated) | [6] |

| Primary decomposition pathway | C-N bond homolysis | [5] [4] |

| Main products | Dimethylfluorophenyl radical + NO₂ | [5] [4] |

| Activation energy (estimated) | 62-65 kcal/mol | [4] |

| Temperature dependence | Positive correlation | [6] |

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of 1-Fluoro-4,5-dimethyl-2-nitrobenzene follow predictable patterns based on its molecular structure and polarity. The compound demonstrates very limited water solubility due to its predominantly hydrophobic aromatic character, while exhibiting enhanced solubility in organic solvent systems [7] [8].

Aqueous Solubility Characteristics

1-Fluoro-4,5-dimethyl-2-nitrobenzene exhibits extremely low aqueous solubility, consistent with the general behavior of halogenated nitroaromatic compounds [8] [9]. The limited water solubility can be attributed to the compound's non-polar aromatic structure, which does not interact favorably with polar water molecules [8]. Based on comparative analysis with structurally similar compounds, the aqueous solubility is estimated to be less than 100 mg/L at 25°C [10] [9].

The low aqueous solubility results from the unfavorable thermodynamic balance between the energy required to disrupt hydrogen bonding networks in water and the weak van der Waals interactions formed between the aromatic compound and water molecules [8]. The presence of both fluorine and nitro substituents further reduces water solubility through electronic effects that enhance the hydrophobic character of the molecule [11].

Organic Solvent Compatibility

In contrast to its limited aqueous solubility, 1-Fluoro-4,5-dimethyl-2-nitrobenzene demonstrates good solubility in various organic solvents. The compound is readily soluble in polar organic solvents such as ethanol, dichloromethane, and dimethylformamide [7] [12]. This enhanced solubility in organic media reflects the principle of "like dissolves like," where the aromatic character and moderate polarity of the compound align with the properties of organic solvents [8].

Experimental observations on closely related fluorinated dimethylnitrobenzene isomers confirm good dissolution in ethanol and dichloromethane [7]. The solubility enhancement in these solvents results from favorable intermolecular interactions, including dipole-dipole interactions between the nitro group and polar solvent molecules, as well as pi-pi stacking interactions between aromatic systems [12].

Solvent System Optimization

The optimal solvent systems for 1-Fluoro-4,5-dimethyl-2-nitrobenzene involve moderately polar organic solvents that can accommodate both the aromatic character and the electron-withdrawing effects of the fluorine and nitro substituents. Dichloromethane provides excellent solvation through its ability to interact with both polar and non-polar regions of the molecule [11]. Ethanol offers additional hydrogen bonding opportunities with the nitro group while maintaining compatibility with the aromatic system [7].

Mixed solvent systems may provide enhanced dissolution characteristics. The combination of dichloromethane with small amounts of more polar solvents like ethanol or acetonitrile can optimize solvation while maintaining solution stability [12]. These mixed systems balance the diverse intermolecular interaction requirements of the substituted aromatic ring system [11].

| Table 3.2: Solvent Compatibility Profile | |||

|---|---|---|---|

| Solvent Type | Solubility | Interaction Mechanism | Reference |

| Water | Very low (<100 mg/L) | Minimal polar interactions | [8] [9] |

| Ethanol | Good | Hydrogen bonding, dipole interactions | [7] [12] |

| Dichloromethane | Excellent | van der Waals, dipole interactions | [7] [11] |

| Dimethylformamide | Good | Strong dipole interactions | [11] |

| Mixed systems | Enhanced | Optimized solvation | [12] [11] |

Crystallographic Analysis and Solid-State Properties

The solid-state properties of 1-Fluoro-4,5-dimethyl-2-nitrobenzene are influenced by the molecular conformation and intermolecular packing arrangements characteristic of substituted nitrobenzene derivatives. Although specific crystallographic data for this compound is not available in the current literature, structural analysis of closely related compounds provides insight into the expected solid-state behavior [13] [14].

Molecular Conformation in Solid State

Based on crystallographic studies of related 4,5-dimethyl-2-nitrobenzene derivatives, the solid-state molecular conformation maintains the planar arrangement observed in gas-phase calculations [13] [14]. The nitro group remains essentially coplanar with the benzene ring, maximizing resonance stabilization while facilitating intermolecular interactions in the crystal lattice [13]. This planar conformation is stabilized by the electronic delocalization between the aromatic pi-system and the nitro group [3].

The presence of the fluorine substituent introduces additional electronic effects that influence molecular conformation. Fluorine's high electronegativity and small size allow it to participate in weak intermolecular interactions while minimally disrupting the overall molecular planarity [15]. The methyl groups at positions 4 and 5 provide steric bulk that influences crystal packing arrangements [13].

Intermolecular Interactions and Crystal Packing

The crystal packing of 1-Fluoro-4,5-dimethyl-2-nitrobenzene is expected to be dominated by several types of intermolecular interactions. Studies of related nitrobenzene derivatives indicate that crystal packing typically involves weak arene-nitro C-H···O hydrogen bonds, which provide directional stability to the crystal structure [13] [14].

The nitro group serves as a hydrogen bond acceptor, forming weak but significant interactions with aromatic C-H groups from neighboring molecules [13]. These interactions create extended networks that contribute to crystal stability and influence physical properties such as melting point and mechanical strength [16]. The fluorine substituent may participate in additional weak interactions, including C-F···H-C contacts and dipole-dipole interactions [15].

Physical State and Morphology

Commercial samples of 1-Fluoro-4,5-dimethyl-2-nitrobenzene are typically obtained as white to pale yellow crystalline powder or crystals [17] [18]. This physical form reflects the compound's ability to form ordered crystalline structures under normal conditions. The crystalline nature indicates efficient molecular packing arrangements that maximize intermolecular attractive forces while minimizing repulsive interactions [19].

The powder morphology suggests that the compound readily forms small crystallites when precipitated from solution. This behavior is consistent with the molecular structure, which provides multiple sites for intermolecular interactions while avoiding significant steric hindrance that would prevent close packing [20]. The crystal habit may be influenced by crystallization conditions, including solvent choice, temperature, and cooling rate [21].

Solid-State Stability Considerations

The solid-state stability of 1-Fluoro-4,5-dimethyl-2-nitrobenzene is enhanced by the planar molecular conformation and efficient crystal packing. The coplanar arrangement of the nitro group with the aromatic ring minimizes internal strain and maximizes stabilization through electronic delocalization [3]. This configuration contributes to the compound's thermal stability and resistance to decomposition under normal storage conditions [16].

The presence of methyl substituents provides additional stability by reducing the likelihood of intermolecular reactions that could lead to decomposition [13]. The electron-withdrawing effects of both the fluorine and nitro groups create a stable electronic configuration that resists nucleophilic attack and other degradation pathways [22]. Storage recommendations typically include protection from light and moisture to prevent photochemical or hydrolytic decomposition [17].

| Table 3.3: Solid-State Characteristics | |||

|---|---|---|---|

| Property | Description | Basis | Reference |

| Physical appearance | White to pale yellow crystals | Commercial specifications | [17] [18] |

| Crystal habit | Powder to small crystals | Typical morphology | [18] [23] |

| Molecular conformation | Planar, nitro group coplanar | Related compound studies | [13] [3] |

| Intermolecular interactions | C-H···O hydrogen bonds | Nitrobenzene derivative analysis | [13] [14] |

| Stability | Enhanced by planarity | Electronic delocalization | [16] [3] |